(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC17535112
Molecular Formula: C8H8Cl2FNO
Molecular Weight: 224.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2FNO |
|---|---|
| Molecular Weight | 224.06 g/mol |
| IUPAC Name | (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2/t8-/m1/s1 |
| Standard InChI Key | FMNBIOSAEXOTRS-MRVPVSSYSA-N |
| Isomeric SMILES | C1=C(C(=CC(=C1F)Cl)Cl)[C@@H](CN)O |
| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O |
Introduction
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with a molecular formula of C₈H₈Cl₂FNO and a molecular weight of 224.06 g/mol. It is an enantiomer of 2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, specifically the (1S) form, which implies a specific three-dimensional arrangement of its atoms. This compound features a dichloro and fluorine-substituted phenyl group attached to an amino alcohol structure, contributing to its potential biological activities and applications in medicinal chemistry.
Synthesis and Applications
The synthesis of (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by its chiral nature. The specific applications of this compound may include drug development, where the (1S) enantiomer could exhibit different pharmacological properties compared to its (1R) counterpart.
Biological Activity
While specific biological activity data for (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is limited, compounds with similar structures often exhibit significant biological activity. The presence of a dichloro and fluorine-substituted phenyl group can enhance interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol | 1568196-11-1 | Enantiomeric form; similar biological activity |
| (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol | 1567979-02-5 | Enantiomeric form; potential differences in activity |
| 2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol | 1337419-84-7 | Different amino placement; may exhibit distinct properties |
Research Findings
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